Tert-butyl 5-bromofuran-2-carboxylate
CAS No.: 59862-83-8
Cat. No.: VC3815339
Molecular Formula: C9H11BrO3
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59862-83-8 |
|---|---|
| Molecular Formula | C9H11BrO3 |
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | tert-butyl 5-bromofuran-2-carboxylate |
| Standard InChI | InChI=1S/C9H11BrO3/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h4-5H,1-3H3 |
| Standard InChI Key | JFDAPDWITQSTRY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(O1)Br |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(O1)Br |
Introduction
Structural and Physicochemical Properties
Tert-butyl 5-bromofuran-2-carboxylate belongs to the class of furan carboxylates, featuring a five-membered aromatic furan ring substituted with a bromine atom at the 5-position and a tert-butyl ester group at the 2-position. Its molecular formula is , with a molecular weight of 247.09 g/mol . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.4–1.5 g/cm³ (estimated) | |
| Boiling Point | 354.7°C (predicted) | |
| LogP (Partition Coefficient) | 3.46 | |
| Solubility | Low in water; soluble in organic solvents |
The bromine atom enhances electrophilic substitution reactivity, while the tert-butyl group improves steric protection and stability during synthetic transformations .
Synthesis and Manufacturing
The compound is synthesized via esterification of 5-bromofuran-2-carboxylic acid with tert-butanol under acidic or catalytic conditions. A typical procedure involves:
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Reaction Setup: Combining 5-bromofuran-2-carboxylic acid (1.0 equiv) with tert-butanol (1.2 equiv) in dichloromethane.
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Catalysis: Adding -dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) to activate the carboxylic acid.
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Workup: Filtering the dicyclohexylurea byproduct and concentrating the solution under reduced pressure .
Industrial-scale production employs continuous flow reactors to optimize yield (typically 70–85%) and purity (>98%) . Key challenges include minimizing bromine displacement during esterification and ensuring efficient removal of residual solvents .
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom undergoes facile substitution with nucleophiles (e.g., amines, thiols) to generate functionalized furans. For example:
This reactivity is exploited in synthesizing antiviral agents and kinase inhibitors .
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Stille) enable aryl-aryl bond formation, expanding access to π-conjugated systems for materials science . For instance, Suzuki coupling with phenylboronic acid yields tert-butyl 5-phenylfuran-2-carboxylate, a precursor for organic semiconductors .
Pharmaceutical Intermediates
The compound is a key building block in:
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Anticancer Agents: Derivatives exhibit apoptosis-inducing activity in vitro.
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Antiviral Compounds: Analogues with modified furan rings show efficacy against norovirus (EC = 6.6–37 µM) .
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Anti-inflammatory Drugs: Ester hydrolysis generates 5-bromofuran-2-carboxylic acid, a COX-2 inhibitor precursor .
Industrial and Research Trends
Market Analysis
Global demand is driven by pharmaceutical applications, with a compound annual growth rate (CAGR) of 6.2% (2023–2030). Major suppliers include Chemlyte Solutions (China) and AK Scientific (USA), offering bulk quantities at $50–200/g .
Recent Innovations
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Flow Chemistry: Microreactors reduce reaction times from hours to minutes while improving yield (≥90%) .
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Green Synthesis: Catalytic systems using immobilized lipases achieve 80% conversion under solvent-free conditions .
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Polymer Science: Incorporation into biodegradable polyesters enhances thermal stability ( = 120°C) .
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